An In-depth Technical Guide to 1-Methylindazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Methylindazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: 1-Methylindazole, a heterocyclic aromatic organic compound, holds a significant position in the landscape of pharmaceutical and chemical research. This guide provides an in-depth exploration of its core properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug development. As a pivotal structural motif, understanding the nuances of 1-Methylindazole is essential for researchers and scientists aiming to leverage its potential in creating novel chemical entities.
Compound Identification and Core Properties
1-Methylindazole is identified by the CAS number 13436-48-1 .[1][2][3] It belongs to the indazole family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The methylation at the N1 position significantly influences its chemical behavior and physical properties compared to its parent compound, indazole.
Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of 1-Methylindazole is presented in the table below. These properties are fundamental for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 13436-48-1 | [1][3] |
| Molecular Formula | C₈H₈N₂ | [1][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Appearance | Not explicitly found, but related compounds are white to off-white crystalline powders. | [4] |
| Melting Point | 60.5°C | [1] |
| Boiling Point | 231 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Flash Point | 93.5 °C | [1] |
| Solubility | Soluble in methanol.[4] Water solubility information for the parent compound is limited. | |
| Vapor Pressure | 0.0968 mmHg at 25°C | [1] |
| Refractive Index | 1.609 | [1] |
Spectral Data
The structural elucidation of 1-Methylindazole and its derivatives is routinely confirmed through various spectroscopic techniques. Key spectral data includes:
-
¹H NMR: Proton NMR provides characteristic signals for the methyl group and the aromatic protons on the bicyclic ring system.[5]
-
¹³C NMR: Carbon NMR is utilized to identify the number and chemical environment of the carbon atoms within the molecule.[3]
-
IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups and the overall fingerprint of the molecule.[6]
-
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound.
Synthesis and Reactivity
The synthesis of 1-Methylindazole and its derivatives is a subject of considerable interest, particularly for its application in the pharmaceutical industry.
General Synthesis Workflow
The methylation of the indazole ring system is a common strategy. While specific protocols for the direct synthesis of 1-Methylindazole are less detailed in the provided results, the synthesis of the closely related and highly important 1-Methylindazole-3-carboxylic acid offers significant insight. A general workflow for the N-methylation of an indazole derivative is depicted below.
Caption: General workflow for the N1-methylation of an indazole derivative.
Detailed Experimental Protocol: Synthesis of 1-Methylindazole-3-carboxylic acid
The following protocol is a representative method for the synthesis of 1-Methylindazole-3-carboxylic acid, a key intermediate for the drug Granisetron.[7][8][9] This process highlights the regioselective methylation at the N1 position.
Materials:
-
Indazole-3-carboxylic acid
-
Calcium methoxide
-
Methanol (industrial grade)
-
Dimethyl sulfate
-
Hydrochloric acid (5%)
-
Water
Procedure:
-
To a reaction vessel containing 150 ml of industrial methanol, add 13.0 g (0.124 mole) of calcium methoxide.
-
Heat the mixture to reflux for 2 hours under a nitrogen atmosphere.
-
Add 10 g (0.062 mole) of indazole-3-carboxylic acid to the mixture and continue to heat under reflux for an additional 2 hours.
-
Cool the reaction mixture and then slowly add the methylating agent, such as dimethyl sulfate.
-
After the addition is complete, allow the mixture to stir vigorously for 6 hours.
-
Remove the methanol from the filtrate under reduced pressure.
-
Adjust the pH of the remaining mixture to approximately 1 by adding hydrochloric acid.
-
Continue vigorous stirring for 2 hours to precipitate the solid product.
-
Collect the solid product by filtration and wash it with 5% hydrochloric acid (3 x 30 ml).
-
Dry the product overnight in an oven at 50°C to obtain 1-Methylindazole-3-carboxylic acid.
Causality Behind Experimental Choices:
-
The use of a base like calcium methoxide is crucial for deprotonating the indazole ring, making it more nucleophilic for the subsequent methylation reaction.
-
Conducting the reaction under an inert nitrogen atmosphere prevents unwanted side reactions with atmospheric components.
-
The acidic work-up is necessary to neutralize any remaining base and to protonate the carboxylic acid group, facilitating its precipitation.
Chemical Reactivity
1-Methylindazole undergoes various chemical reactions, with the C3 position being particularly reactive. One notable reaction is the direct C-H arylation, which is a powerful method for creating carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of 1-methylindazole with various (hetero)aryl bromides, expanding the chemical diversity of accessible indazole derivatives.[10]
Applications in Drug Development
The primary and most significant application of 1-Methylindazole and its derivatives is as a key intermediate in the synthesis of pharmaceuticals.
Role in the Synthesis of Granisetron
1-Methylindazole-3-carboxylic acid is a vital precursor in the manufacturing of Granisetron.[4][7][8] Granisetron is a potent serotonin 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. The structural integrity and purity of the 1-Methylindazole core are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
Caption: Role of 1-Methylindazole-3-carboxylic acid in Granisetron synthesis and its mechanism of action.
Broader Research Applications
The indazole scaffold, including the 1-methylated form, is a privileged structure in medicinal chemistry. It is explored for a variety of therapeutic targets due to its ability to participate in hydrogen bonding and other molecular interactions. Research into indazole derivatives extends to areas such as oncology, anti-inflammatory agents, and neuroprotective therapies.[11]
Safety and Handling
Proper handling and storage of 1-Methylindazole and its derivatives are essential to ensure laboratory safety.
Hazard Identification
Based on available safety data sheets for related compounds, 1-Methylindazole derivatives are generally considered hazardous. The GHS classifications often include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][14]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14] A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[14]
-
Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.[12]
-
Spills: In case of a spill, avoid generating dust.[15] Clean up spills immediately using appropriate absorbent material and dispose of waste in a labeled container.[15]
Storage
Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed to prevent moisture absorption and contamination.[4]
Conclusion
1-Methylindazole is a compound of significant scientific and commercial interest, primarily due to its indispensable role as a building block in the synthesis of the antiemetic drug Granisetron. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable tool for medicinal chemists. Further research into the reactivity and biological activity of novel 1-Methylindazole derivatives holds the promise of discovering new therapeutic agents for a range of diseases. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals to support their work with this important heterocyclic compound.
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